molecular formula C5H4IN3O3 B1280281 6-amino-3-iodo-5-nitro-1H-pyridin-2-one CAS No. 642460-96-6

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

Cat. No. B1280281
M. Wt: 281.01 g/mol
InChI Key: YPSCFDIDAMTMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclocondensation reactions, as seen in the efficient synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Another example is the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, which was achieved by the selective oxidation of a nitroso group to a nitro group using tert-butyl hydroperoxide .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed two types of crystallographically independent molecules with slight geometrical differences . The presence of intramolecular N-H...O hydrogen bonds and intermolecular interactions such as N-H...N and N-H...O hydrogen bonds are common features in these compounds .

Chemical Reactions Analysis

The reactivity of these compounds often involves their functional groups, such as amino, nitro, and nitroso groups. For example, the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols lead to regio- and stereoselective addition reactions . The nitroso group in some compounds can be selectively oxidized to a nitro group, as seen in the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonding, as well as other intermolecular interactions, affects their solubility, stability, and crystalline properties. For example, the 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is described as a crystalline substance, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture . The crystal packing can involve extensive hydrogen bonding networks, leading to different dimensionalities in the crystal structures .

Scientific Research Applications

Chemical Reactions and Synthesis

6-Amino-3-iodo-5-nitro-1H-pyridin-2-one and its derivatives are studied for their chemical properties and reactions. For instance, the reactions of similar compounds, 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, were investigated to understand the regio- and stereoselective addition reaction to the triple bond of 5-nitro-6-phenylethynylpyrimidines (Čikotienė et al., 2007). The functionalization of 1H-pyrrolo[2,3-b]pyridine was also studied to provide new compounds for applications in agrochemicals and functional materials (Minakata et al., 1992).

Genetic Alphabet Expansion

This compound is a promising candidate for expanding the genetic alphabet due to its nonstandard pyDDA hydrogen-bonding pattern. Its synthesis via Heck coupling shows that the nitro group enhances the stability of the nucleoside toward acid-catalyzed epimerization without significant deprotonation of the heterocycle at physiological pH (Hutter & Benner, 2003).

Hydrogen-Bonded Structures

Studies have focused on the molecular structures involving this compound, showing significant polarization of the electronic structures of the pyrimidinone molecules. These compounds are involved in hydrogen bonding, forming complex structures like ribbons and sheets, which are crucial for understanding molecular interactions (Orozco et al., 2009a); (Orozco et al., 2009b).

Energetic Material Synthesis

The compound's derivatives are used in synthesizing energetic materials. For example, a fused, tricyclic pyridine-based energetic material was synthesized, exhibiting high density, low thermal stability, and good detonation properties (Ma et al., 2018).

Pharmaceutical Synthesis

Though direct applications in pharmaceutical synthesis were excluded from the search, the synthesis routes involving similar compounds have implications for pharmaceutical manufacturing. For instance, an efficient synthetic route was investigated for an antineoplastic drug, avoiding unstable compounds and employing controllable conditions for a high yield (Cao et al., 2014).

properties

IUPAC Name

6-amino-3-iodo-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSCFDIDAMTMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457355
Record name 6-Amino-3-iodo-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

CAS RN

642460-96-6
Record name 6-Amino-3-iodo-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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